2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
Overview
Description
2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C17H27BN2O3 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
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Biological Activity
2,6-Dimethyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is a compound with significant potential in medicinal chemistry. Its unique structure combines elements that may contribute to various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C14H21BNO3 |
Molecular Weight | 248.13 g/mol |
CAS Number | 325142-95-8 |
IUPAC Name | This compound |
Solubility | Insoluble in water |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. Studies have shown that similar morpholine derivatives can effectively block the PI3K/AKT/mTOR pathway, which is crucial for tumor growth and survival .
- Case Studies : In a study involving various cancer cell lines (e.g., MDA-MB-231 for breast cancer), related compounds demonstrated significant cytotoxic effects with IC50 values in the low micromolar range (0.126 μM) against aggressive cancer types .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Inhibition of Bacterial Growth : Some derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
- Mechanism : The presence of the dioxaborolane moiety is thought to enhance interaction with bacterial enzymes or membranes, disrupting cellular processes essential for bacterial survival.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:
Properties
IUPAC Name |
2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-12-10-20(11-13(2)21-12)15-8-7-14(9-19-15)18-22-16(3,4)17(5,6)23-18/h7-9,12-13H,10-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHISTAXFJIXZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CC(OC(C3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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